molecular formula C12H13N3OS B1345299 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde CAS No. 916766-91-1

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde

Cat. No. B1345299
M. Wt: 247.32 g/mol
InChI Key: YGMBYHWGCCTCNN-UHFFFAOYSA-N
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Description

The compound "1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde" is a derivative of thieno[3,2-d]pyrimidine, which is a significant pharmacophore in medicinal chemistry. Thieno[3,2-d]pyrimidines are known for their wide range of biological activities and are of interest in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported through various methods. One approach involves a green synthesis via a catalytic four-component reaction, which is characterized by step economy and easy purification . Another method includes the reaction of pyridine-2(1H)-thione with α-halo-reagents, followed by cyclization and condensation reactions to yield various thieno[3,2-d]pyrimidine derivatives . Additionally, polynuclear thieno[3,2-d]pyrimidone derivatives have been synthesized through intermolecular reactions with aliphatic acids and α-haloketones .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a thieno[3,2-d]pyrimidine core, which can be further modified to yield a variety of derivatives with different substituents. These modifications can significantly affect the biological activity of the compounds .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including heterocyclization, nucleophilic displacement, and cyclocondensation, to form new compounds with potential pharmacological activities . The reactivity of these compounds allows for the synthesis of a diverse range of derivatives, which can be tailored for specific biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thieno[3,2-d]pyrimidine core. These properties are crucial for the pharmacokinetics and pharmacodynamics of the compounds . The synthesized compounds are typically characterized using techniques such as UV-Visible spectroscopy, FT-IR, H-NMR, and mass spectrometry to confirm their structures .

Relevant Case Studies

Several studies have reported the biological activities of thieno[3,2-d]pyrimidine derivatives. For instance, some derivatives have shown antimicrobial activity against various bacterial and fungal strains . Others have demonstrated analgesic and antiparkinsonian activities, which are comparable to known reference drugs . These case studies highlight the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in treating various diseases.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Pyrano and Pyrimido Derivatives : Research has demonstrated the synthesis of complex molecules, such as 5,8-diamino-substituted pyrano and pyrimido derivatives from ethyl 1-amino compounds reacting with benzoyl isothiocyanate to yield 1-thioureido derivatives. These compounds underwent further cyclization to produce derivatives with potential applications in medicinal chemistry and organic synthesis (Paronikyan et al., 2016).

  • New Synthetic Approaches : Researchers have explored new synthetic pathways to thieno[3,2-d]pyrimidine and related derivatives, highlighting their utility as versatile synthons for generating structurally diverse heterocyclic compounds. Such approaches are valuable for the development of new materials and bioactive molecules (El-Meligie et al., 2020).

  • Fused Isolated Azoles and N-Heteroaryl Derivatives : The synthesis and characterization of new compounds derived from thieno[d]pyrimidines, including isolated and fused thieno[d]pyrimidine derivatives, have been reported. Such compounds are of interest for their potential pharmaceutical applications and as intermediates in organic synthesis (El Azab & Elkanzi, 2014).

  • Heterocyclic Systems Incorporating Bromobenzofuran : The synthesis of thieno[2,3-b]pyridines and related heterocyclic systems incorporating 5-bromobenzofuran-2-yl moiety has been achieved. Such compounds are interesting for their potential in creating new materials with unique properties (Abdelriheem et al., 2015).

  • Antiparkinsonian and Analgesic Activities : Some derivatives have been synthesized and evaluated for their analgesic and antiparkinsonian activities, indicating the potential therapeutic applications of these compounds. This research contributes to the development of new drugs with improved efficacy and safety profiles (Amr et al., 2008).

properties

IUPAC Name

1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6-9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMBYHWGCCTCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640411
Record name 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde

CAS RN

916766-91-1
Record name 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916766-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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